molecular formula C9H11NO5 B1321035 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate CAS No. 334616-59-0

2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate

Cat. No.: B1321035
CAS No.: 334616-59-0
M. Wt: 213.19 g/mol
InChI Key: RYTNUBMUCRZNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate is a chemical compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . This compound features a pyrrolidine-2,5-dione (succinimide) ring, a structure of significant interest in medicinal chemistry. Derivatives of pyrrolidine-2,5-dione have been extensively researched for their potent biological activities. For instance, focused series of hybrid pyrrolidine-2,5-dione derivatives have demonstrated broad-spectrum anticonvulsant properties in animal seizure models and have shown efficacy in models of neuropathic pain . The active ester group (the dioxopyrrolidinyl moiety) in its structure suggests its potential application as a coupling agent or a building block in organic synthesis and bioconjugation chemistry. Similar succinimidyl ester compounds are commonly used for this purpose . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-6(11)2-5-9(14)15-10-7(12)3-4-8(10)13/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTNUBMUCRZNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609363
Record name 1-[(4-Oxopentanoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334616-59-0
Record name Pentanoic acid, 4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334616-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Oxopentanoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2,5 Dioxopyrrolidin 1 Yl 4 Oxopentanoate

Conventional Synthetic Routes to 2,5-Dioxopyrrolidin-1-yl 4-Oxopentanoate (B1231505)

The most established methods for the synthesis of NHS esters, including 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate, involve the activation of the parent carboxylic acid, in this case, levulinic acid, and subsequent coupling with N-Hydroxysuccinimide.

Carboxylic Acid Activation with N-Hydroxysuccinimide and Carbodiimide (B86325) Coupling Agents (e.g., DCC, EDC)

The cornerstone of NHS ester synthesis lies in the use of carbodiimide coupling agents, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). d-nb.inforesearchgate.netlibretexts.org These reagents facilitate the condensation of a carboxylic acid with N-Hydroxysuccinimide by activating the carboxyl group to form a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of NHS, yielding the desired NHS ester and a urea (B33335) byproduct.

For the synthesis of this compound, levulinic acid is reacted with N-Hydroxysuccinimide in the presence of a carbodiimide. The general reaction scheme is as follows:

Levulinic Acid + N-Hydroxysuccinimide + Carbodiimide (DCC or EDC) → this compound + Urea Byproduct

DCC is a highly effective coupling agent, but its use is often accompanied by the formation of N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in many organic solvents and can complicate product purification. creative-proteomics.com Filtration is typically employed to remove the precipitated DCU. creative-proteomics.com

EDC , on the other hand, offers the advantage of forming a water-soluble urea byproduct, which can be easily removed during an aqueous workup. researchgate.net This makes EDC a preferred reagent in many applications, especially in aqueous-based reactions or when ease of purification is a primary concern. The use of EDC is often accompanied by NHS or its water-soluble analog, Sulfo-NHS, to improve the efficiency of the coupling reaction. echobiosystems.comthermofisher.com

Optimization of Reaction Conditions and Solvent Systems for Enhanced Yield and Purity

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature, and pH.

Solvent Systems: The choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction. For carbodiimide-mediated couplings, anhydrous organic solvents are generally preferred to minimize the hydrolysis of the activated ester and the carbodiimide itself. Commonly used solvents include:

Dichloromethane (B109758) (DCM): Often used with DCC due to its ability to dissolve the reactants while allowing for the precipitation of the DCU byproduct. nih.gov

Dimethylformamide (DMF): A polar aprotic solvent that is effective in solubilizing a wide range of reactants, including NHS and its derivatives. researchgate.netreddit.com

Tetrahydrofuran (THF): Another suitable solvent for these reactions. nih.govresearchgate.net

Acetonitrile (B52724): Can also be employed as a reaction solvent.

Reaction Temperature: Most NHS ester formations are carried out at room temperature. interchim.fr However, in some cases, the reaction may be cooled to 0°C initially, particularly during the addition of the coupling agent, to control the reaction rate and minimize side reactions.

pH Considerations: The pH of the reaction medium is a critical factor, especially when using water-soluble reagents like EDC. The activation of the carboxylic acid with EDC is most efficient in an acidic pH range of 4.5-6.0. echobiosystems.comresearchgate.net However, the subsequent reaction of the NHS ester with a primary amine (in bioconjugation applications) is favored at a slightly alkaline pH of 7.2-8.5. thermofisher.com Therefore, a two-step pH adjustment is often employed for optimal results. thermofisher.com

Table 1: Comparison of Common Solvents for NHS Ester Synthesis

SolventPolarityKey AdvantagesCommon Coupling Agent(s)
Dichloromethane (DCM)NonpolarGood for DCC (DCU precipitates)DCC
Dimethylformamide (DMF)Polar AproticHigh solvating powerEDC, DCC
Tetrahydrofuran (THF)Moderately PolarGood general-purpose solventEDC, DCC
AcetonitrilePolar AproticGood for a range of reactantsEDC, DCC

Emerging Synthetic Strategies for N-Hydroxysuccinimide Esters

While carbodiimide-based methods are well-established, there is a growing interest in developing alternative synthetic strategies for NHS esters that offer milder reaction conditions, improved atom economy, and avoid the use of potentially sensitizing coupling agents.

Oxidative Coupling of Alcohols or Aldehydes with N-Hydroxysuccinimide

A promising approach for the synthesis of NHS esters involves the direct oxidative coupling of alcohols or aldehydes with N-Hydroxysuccinimide. This method bypasses the need for the corresponding carboxylic acid as a starting material. While specific examples for the synthesis of this compound from 4-oxopentanol or 4-oxopentanal (B105764) are not extensively documented, the general principle has been demonstrated for other substrates. This transformation typically employs an oxidizing agent to convert the alcohol or aldehyde in situ to a reactive species that is then trapped by NHS. This strategy holds potential for a more direct synthesis of the target compound from the corresponding alcohol or aldehyde precursor of levulinic acid.

Palladium-Catalyzed Carbonylative Cross-Coupling Reactions

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, and their application in the formation of NHS esters is a notable advancement. nih.gov This methodology typically involves the carbonylation of organic halides (e.g., alkyl or aryl halides) in the presence of carbon monoxide, a palladium catalyst, and N-Hydroxysuccinimide. rsc.org For the synthesis of an aliphatic NHS ester like this compound, a suitable alkyl halide precursor would be required. The reaction proceeds through a series of steps involving oxidative addition of the halide to the palladium center, CO insertion, and subsequent nucleophilic attack by NHS. rsc.org While powerful, this method often requires specialized equipment to handle carbon monoxide gas and careful optimization of the catalyst system. nih.gov

Carbodiimide-Free Approaches (e.g., utilizing Triphosgene (B27547) or I2/PPh3)

To circumvent the issues associated with carbodiimide reagents, several carbodiimide-free methods for the synthesis of NHS esters have been developed. These approaches often rely on alternative activating agents.

Triphosgene: Triphosgene (bis(trichloromethyl) carbonate) has been reported as an efficient activating agent for the synthesis of NHS esters from carboxylic acids. ucl.ac.uk The reaction is typically carried out at room temperature and offers the advantages of mild conditions and good yields. ucl.ac.uk Triphosgene activates the carboxylic acid, likely through the formation of a reactive acyl chloride or a mixed anhydride, which then readily reacts with N-Hydroxysuccinimide.

Iodine/Triphenylphosphine (B44618) (I2/PPh3): A recently developed method utilizes a combination of iodine and triphenylphosphine to mediate the formation of NHS esters from carboxylic acids. organic-chemistry.orgnih.gov This approach is notable for its mild reaction conditions (room temperature) and the use of simple, inexpensive reagents. organic-chemistry.orgnih.gov The reaction is believed to proceed through the formation of an acyloxyphosphonium iodide intermediate, which is then converted to the NHS ester. This method has been shown to be applicable to a broad range of aliphatic and aromatic carboxylic acids. organic-chemistry.org

Table 2: Overview of Emerging Synthetic Strategies for NHS Esters

MethodStarting Material(s)Key ReagentsPotential Advantages
Oxidative CouplingAlcohol or AldehydeOxidizing Agent, NHSBypasses carboxylic acid synthesis
Palladium-Catalyzed CarbonylationAlkyl/Aryl HalidePalladium Catalyst, CO, NHSAccess from different precursors
Triphosgene-MediatedCarboxylic AcidTriphosgene, NHSCarbodiimide-free, mild conditions
I2/PPh3-MediatedCarboxylic AcidI2, PPh3, Base, NHSCarbodiimide-free, mild, inexpensive

Considerations for Scalable and Industrial Production of this compound

The transition from laboratory-scale synthesis to the industrial production of this compound, also known as N-succinimidyl levulinate, necessitates careful consideration of several factors to ensure a process that is not only efficient and high-yielding but also economically viable and environmentally sustainable. Key areas of focus include the selection of synthetic methodologies amenable to scale-up, process optimization, management of raw materials and byproducts, and robust purification and quality control strategies.

A primary challenge in the large-scale synthesis of active esters like this compound is the potential for hydrolysis, which can significantly reduce yield and complicate purification. Therefore, maintaining anhydrous conditions throughout the manufacturing process is critical. The choice of reagents and reaction conditions must be optimized to minimize side reactions and facilitate the isolation of a high-purity product.

Process Optimization and Reagent Selection

For industrial production, the conventional laboratory method of using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) presents significant challenges. The primary drawback is the formation of N,N'-dicyclohexylurea (DCU) as a byproduct, which is notoriously difficult to remove completely on a large scale due to its low solubility in many organic solvents. While filtration can remove the bulk of DCU, residual amounts often require extensive purification steps, increasing both time and cost.

Alternative, more scalable coupling agents are therefore preferred. Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offer an advantage as the corresponding urea byproduct is water-soluble and can be removed through aqueous workups. However, the cost of EDC can be a limiting factor for large-scale production.

Other strategies to circumvent the issues with carbodiimides include the use of alternative activating agents. For instance, methods employing triphosgene or a combination of triphenylphosphine (PPh₃) and iodine (I₂) have been developed for the synthesis of NHS esters. researchgate.netorganic-chemistry.org These approaches can offer milder reaction conditions and avoid the formation of insoluble urea byproducts, simplifying the purification process. Another avenue involves activating the N-hydroxysuccinimide (NHS) itself, for example, by using N,N'-disuccinimidyl carbonate (DSC), which reacts with the carboxylic acid to form the desired ester with carbon dioxide and NHS as the only byproducts. researchgate.net

The choice of solvent is another critical parameter. Solvents must be selected based on their ability to dissolve the reactants, their inertness to the reaction conditions, ease of removal, and their environmental and safety profile. Acetonitrile and dichloromethane are commonly used at the lab scale, but for industrial processes, a thorough evaluation of greener solvent alternatives is often necessary.

Purification and Quality Control

Purification of this compound on an industrial scale must be efficient and cost-effective. Given the compound's sensitivity to hydrolysis, chromatographic purification methods, while effective at the lab scale, can be challenging and expensive to implement for large quantities. reddit.comstackexchange.com Crystallization is often the preferred method for large-scale purification as it can be highly effective at removing impurities and is generally more economical. The selection of an appropriate solvent system for crystallization is crucial for achieving high purity and yield. Trituration, which involves washing the crude product with a solvent in which it is sparingly soluble, can also be an effective purification technique. reddit.com

Stringent quality control measures are essential to ensure the final product meets the required specifications. This includes monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) to ensure complete conversion and to identify any potential side products. The final product's purity must be verified, and its identity confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Economic and Environmental Considerations

The complexity of the global pharmaceutical supply chain also presents a challenge in sourcing high-quality raw materials consistently. indiapharmaoutlook.com Establishing a reliable supply of levulinic acid and N-hydroxysuccinimide is crucial for uninterrupted production.

Below is a comparative table of different synthetic strategies for the production of NHS esters, which would be considered for the scalable synthesis of this compound.

Activation Method Coupling Agent/Reagent Key Byproduct Advantages for Industrial Scale Challenges for Industrial Scale
CarbodiimideN,N'-Dicyclohexylcarbodiimide (DCC)N,N'-Dicyclohexylurea (DCU)Relatively inexpensive.DCU is poorly soluble, making removal difficult.
Carbodiimide1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Water-soluble ureaByproduct is easily removed with aqueous workup.Higher cost compared to DCC.
Activated NHSN,N'-Disuccinimidyl carbonate (DSC)N-Hydroxysuccinimide, CO₂Clean reaction with easily removable byproducts.Cost of DSC can be a factor.
Phosphonium-basedTriphenylphosphine (PPh₃) / Iodine (I₂)Triphenylphosphine oxideAvoids urea byproducts.Stoichiometric amounts of reagents needed; byproduct removal. organic-chemistry.org
Phosgene-basedTriphosgeneCO₂, HClMild conditions, good yields. researchgate.netToxicity and handling of phosgene (B1210022) derivatives.

The following table outlines key process parameters that require optimization for the industrial production of this compound.

Parameter Considerations for Scalability
Reactant Stoichiometry Optimization to maximize yield and minimize unreacted starting materials.
Solvent Selection Use of recoverable, low-toxicity solvents; minimizing solvent volume.
Reaction Temperature Balancing reaction rate with potential for side reactions and decomposition.
Reaction Time Minimizing cycle time for increased throughput.
Purification Method Preference for crystallization or precipitation over chromatography. reddit.comstackexchange.com
Waste Management Treatment and disposal of byproducts and solvent waste.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dioxopyrrolidin 1 Yl 4 Oxopentanoate

Role as a Succinimidyl Active Ester

2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate (B1231505) is classified as a succinimidyl active ester, a category of chemical reagents widely employed in bioconjugation and organic synthesis. The defining feature of this class of compounds is the N-hydroxysuccinimide (NHS) group ester-linked to a carboxylic acid, in this case, 4-oxopentanoic acid (levulinic acid). The reactivity of the molecule is centered on the electrophilicity of the carbonyl carbon of the ester.

The N-hydroxysuccinimide moiety is an excellent leaving group because its departure results in the formation of a stable N-hydroxysuccinimide anion, which is resonance-stabilized. The dioxopyrrolidine ring functions as a potent electron-withdrawing group, which significantly increases the partial positive charge on the adjacent carbonyl carbon. This heightened electrophilicity makes the ester highly susceptible to attack by nucleophiles, facilitating acyl transfer reactions under mild conditions. This inherent reactivity allows for the efficient and selective formation of covalent bonds with various nucleophilic functional groups.

Nucleophilic Acyl Substitution Mechanisms Initiated by 2,5-Dioxopyrrolidin-1-yl 4-Oxopentanoate

The primary reaction pathway for this compound is nucleophilic acyl substitution. masterorganicchemistry.com This is a two-step mechanism, often referred to as an addition-elimination pathway. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The reaction is initiated when a nucleophile attacks the electron-deficient carbonyl carbon of the ester group. This leads to the breaking of the carbon-oxygen pi bond and the formation of a transient, high-energy tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and this is accompanied by the expulsion of the N-hydroxysuccinimide (NHS) group, which is a stable leaving group. libretexts.orguomustansiriyah.edu.iq

The most prominent application of this compound is its reaction with primary and secondary amines to form stable amide bonds. This amine-reactive nature is particularly valuable in bioconjugation for labeling proteins, antibodies, or other biomolecules that possess accessible amine groups, such as the side chain of lysine (B10760008) residues. axispharm.com

The mechanism follows the general nucleophilic acyl substitution pathway where the nitrogen atom of the amine acts as the nucleophile. uomustansiriyah.edu.iq The lone pair of electrons on the nitrogen attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the N-hydroxysuccinimide leaving group to yield a highly stable amide linkage. nih.gov These reactions are typically performed under mild conditions, which is crucial for preserving the structure and function of sensitive biological molecules.

Table 1: Amine-Reactive Conjugation Summary

Reactant Nucleophile Product Bond Formed Typical Conditions
This compound Primary Amine (R-NH₂) N-substituted 4-oxopentanamide Amide (–CO–NH–) pH 7–9, aqueous buffer

While less common than reactions with amines, the succinimidyl ester can also react with thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins. In this reaction, the sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon of the active ester. Following the addition-elimination mechanism, this results in the formation of a thioester bond and the release of N-hydroxysuccinimide.

It is important to distinguish this reaction from the formation of a thioether bond (C-S-C), which involves a different reaction mechanism not typically initiated by nucleophilic acyl substitution. acsgcipr.org The reaction of this compound with a thiol yields a thioester (R–S–CO–R'). Thioesters are generally more susceptible to hydrolysis than their amide counterparts, which can be a consideration in the stability of the resulting conjugate.

A significant competing reaction that affects the efficiency of conjugation is the hydrolysis of the succinimidyl ester. The ester bond is sensitive to moisture, and water molecules can act as nucleophiles, attacking the activated carbonyl carbon. pressbooks.pub This reaction also proceeds via a nucleophilic acyl substitution mechanism, resulting in the cleavage of the ester bond.

The products of this hydrolytic degradation are 4-oxopentanoic acid (levulinic acid) and N-hydroxysuccinimide. Once hydrolyzed, the compound is no longer active and cannot react with the intended amine or thiol nucleophiles. Therefore, to maximize the yield of the desired conjugate, reactions are often carried out in anhydrous organic solvents like DMF or DMSO, or for short durations in carefully controlled aqueous buffers. Proper storage of the compound under dry, refrigerated conditions is essential to prevent premature hydrolysis.

Influence of Reaction Conditions on Reactivity and Selectivity

The outcome of conjugation reactions involving this compound is highly dependent on the specific conditions employed. Factors such as pH, solvent, temperature, and molar ratios of reactants play a critical role in determining the rate of the desired reaction versus competing side reactions like hydrolysis.

The pH of the reaction medium is a critical parameter for the selective and efficient reaction of succinimidyl esters with amines. The reactivity of primary amines is dependent on the availability of their lone pair of electrons, which requires the amine to be in its unprotonated, free base form.

At acidic to neutral pH (below ~7): Primary amines are largely protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive toward the ester.

At slightly alkaline pH (7 to 9): A significant fraction of the amine groups are deprotonated (R-NH₂) and nucleophilic, allowing for an efficient acylation reaction to form an amide bond. This is the optimal pH range for most bioconjugation applications.

This creates a functional "pH window," typically between 7.0 and 8.5, where the rate of amidation is maximized relative to the rate of hydrolysis.

Impact of Solvent Systems on Ester Stability and Reaction Kinetics

The stability of the N-hydroxysuccinimide ester group in this compound is critically dependent on the solvent system, particularly the presence of water and the pH of the solution. The primary competing reaction for the desired aminolysis (reaction with an amine) is hydrolysis, which cleaves the ester bond, rendering the compound inactive for conjugation. nih.gov

In aqueous environments, the rate of hydrolysis is highly pH-dependent. thermofisher.com As the pH increases, the concentration of hydroxide (B78521) ions, a potent nucleophile, rises, leading to a significantly faster rate of ester degradation. thermofisher.comgbiosciences.com For instance, the half-life of a typical NHS ester can decrease from several hours at a neutral pH to mere minutes at a pH above 8.5. thermofisher.comthermofisher.com This necessitates careful control of buffer conditions during bioconjugation reactions to balance the need for a deprotonated, nucleophilic amine with the inherent instability of the ester. nih.gov

Due to this instability in aqueous media, this compound and similar NHS esters are often first dissolved in a water-miscible, polar aprotic organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). lumiprobe.comglenresearch.comlumiprobe.com These anhydrous solvents protect the ester from premature hydrolysis, allowing for the preparation of stock solutions that can be added to the aqueous reaction buffer containing the target biomolecule. glenresearch.comresearchgate.net However, the final concentration of the organic solvent in the reaction mixture should be minimized, as it can potentially denature proteins or affect reaction kinetics. researchgate.net

pHTemperatureHalf-life of NHS EsterReference
7.04°C4-5 hours thermofisher.com
8.0Not Specified1 hour thermofisher.com
8.64°C10 minutes thermofisher.comthermofisher.com
9.0Not SpecifiedMinutes gbiosciences.com

Chemoselectivity in Complex Biomolecular Environments

In the context of modifying proteins and peptides, this compound faces a complex environment containing numerous potential nucleophilic sites. Its effectiveness hinges on its ability to selectively react with the intended functional groups, primarily primary amines. gbiosciences.comnih.gov Chemoselectivity is the preferential reaction of a reagent with one functional group in the presence of others. For NHS esters, the primary targets are the α-amine at the N-terminus of a polypeptide chain and the ε-amine on the side chain of lysine residues. lumiprobe.comnih.gov

While this compound reacts with primary amines in general, a degree of selectivity between the N-terminal α-amine and lysine ε-amines can be achieved by carefully controlling the reaction pH. nih.gov This selectivity is rooted in the different acidity constants (pKa) of the two types of amino groups. The N-terminal α-amine typically has a pKa value in the range of 7 to 8, whereas the ε-amine of lysine is more basic, with a pKa around 10. nih.gov

For an amine to act as an effective nucleophile, it must be in its unprotonated, free-base form. By setting the reaction pH between the pKa values of the two amines, one can favor the modification of the N-terminus. nih.gov At a near-physiological pH (e.g., pH 7.0-7.5), a significant fraction of N-terminal amines will be deprotonated and reactive, while the more basic lysine side chains will remain largely protonated (as -NH3+) and thus non-nucleophilic. nih.gov Conversely, to target lysine residues, the reaction is typically performed at a higher pH, between 8.5 and 9.5, which is closer to the pKa of the lysine side chain, ensuring a sufficient concentration of the reactive ε-amine. lumiprobe.comnih.gov

This pH-dependent strategy is a cornerstone for directing the site of modification, although achieving exclusive N-terminal labeling without any lysine modification can be challenging and may require additional strategies like reversible blocking of lysine residues. nih.govnih.gov

Target AmineTypical pKaOptimal Reaction pH for Selective ModificationRationale
N-Terminal (α-amine)~7.0 - 8.07.0 - 7.5At this pH, the N-terminal amine is partially deprotonated and nucleophilic, while the more basic lysine ε-amine remains largely protonated and unreactive. nih.gov
Lysine (ε-amine)~10.08.5 - 9.5This pH is closer to the pKa of the lysine side chain, increasing the concentration of the deprotonated, nucleophilic form to facilitate reaction. nih.gov

Beyond primary amines, the N-hydroxysuccinimide ester group of this compound can exhibit reactivity towards other nucleophilic amino acid side chains, leading to potential side reactions. researchgate.netstackexchange.com The hydroxyl groups of serine, threonine, and tyrosine are known to react with NHS esters, particularly at higher pH values, resulting in the formation of O-acyl products. stackexchange.com

This reactivity is generally less pronounced than the reaction with amines. stackexchange.com However, studies have demonstrated that significant modification of serine, threonine, and tyrosine can occur, especially when their local microenvironment within the protein structure enhances their nucleophilicity. stackexchange.comresearchgate.net For example, adjacent basic residues like arginine or histidine can catalyze the reaction of hydroxyl groups with NHS esters. researchgate.net

Unlike the highly stable amide bond formed with amines, the ester linkages resulting from reactions with hydroxyl groups are less stable. glenresearch.com They are susceptible to hydrolysis, which would regenerate the original hydroxyl group, or can be displaced by other nucleophiles, such as primary amines. glenresearch.com Similarly, the sulfhydryl group of cysteine can also react, but the resulting thioester is also less stable than an amide bond. glenresearch.com Therefore, while these side reactions can occur, the resulting modifications may not be as permanent as the desired amine acylation.

Amino Acid ResidueNucleophilic GroupSide Product LinkageStability of LinkageReference
SerineHydroxyl (-OH)EsterLess stable than amide; susceptible to hydrolysis or displacement by amines. glenresearch.comstackexchange.com
ThreonineHydroxyl (-OH)EsterLess stable than amide; susceptible to hydrolysis or displacement by amines. glenresearch.comstackexchange.com
TyrosinePhenolic Hydroxyl (-OH)EsterLess stable than amide; susceptible to hydrolysis or displacement by amines. glenresearch.comstackexchange.com
CysteineSulfhydryl (-SH)ThioesterLess stable than amide; susceptible to hydrolysis or displacement by amines. glenresearch.comresearchgate.net
HistidineImidazoleAcyl-imidazoleGenerally unstable. researchgate.net
ArginineGuanidiniumAcylated guanidiniumObserved under certain conditions. stackexchange.com

Applications of 2,5 Dioxopyrrolidin 1 Yl 4 Oxopentanoate in Advanced Chemical Synthesis

Utilization in Peptide and Protein Synthesis Methodologies

The unique properties of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate (B1231505) make it a significant tool in the field of peptide and protein synthesis. The activated ester facilitates the crucial step of amide bond formation, which is the fundamental linkage in peptides and proteins.

Facilitation of Amide Bond Formation in Peptide Coupling Reactions

The primary application of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate in peptide synthesis lies in its ability to act as an efficient acylating agent for the formation of amide bonds. The N-hydroxysuccinimide group is an excellent leaving group, which makes the carbonyl carbon of the levulinate moiety highly susceptible to nucleophilic attack by the N-terminal amine of a peptide or amino acid. This reaction proceeds under mild conditions, which is crucial for preserving the integrity of sensitive functional groups and maintaining the stereochemical purity of the chiral centers in amino acids.

The general mechanism involves the nucleophilic attack of the free amino group of an amino acid or peptide on the activated carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide anion is eliminated, resulting in the formation of a stable amide bond and the release of NHS as a byproduct. This process is highly efficient and is widely employed in both solution-phase and solid-phase peptide synthesis (SPPS).

Table 1: Key Features of Amide Bond Formation using this compound

Feature Description
Reaction Type Nucleophilic Acyl Substitution
Key Reactants N-terminal amine of amino acid/peptide, this compound
Key Product Peptide with a newly formed amide bond
Byproduct N-Hydroxysuccinimide (NHS)
Reaction Conditions Typically mild, often in organic solvents like DMF or DMSO at room temperature

| Advantages | High coupling efficiency, minimal racemization, compatibility with various functional groups |

Synthesis of N-Protected Amino Acid Derivatives and Fragments

In addition to its direct use in peptide elongation, this compound is instrumental in the preparation of N-protected amino acid derivatives. The levulinoyl group can serve as a protecting group for the N-terminus of an amino acid. The reaction of an amino acid with this compound results in the formation of an N-levulinoyl amino acid.

This N-protection strategy is valuable in peptide fragment condensation, where protected peptide segments are synthesized and then coupled to form a larger polypeptide chain. The levulinoyl group can be selectively removed under specific conditions, typically using hydrazine, without affecting other common protecting groups used in peptide synthesis. This orthogonality is a key advantage in the strategic synthesis of complex peptides.

Role as a Key Building Block for Complex Organic Molecules

The utility of this compound extends beyond peptide chemistry into the broader field of organic synthesis, where it serves as a valuable building block for a variety of complex molecules.

Intermediate in Drug-Linker Synthesis and Medicinal Chemistry Scaffolds

In medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs), this compound and its derivatives play a crucial role as linkers. nih.gov The NHS ester end of the molecule can react with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable covalent bond. The levulinic acid part of the molecule can then be further functionalized, for instance, by coupling a cytotoxic drug to its ketone group. This creates a stable linkage between the antibody and the drug, which is essential for the targeted delivery of the therapeutic agent to cancer cells.

Furthermore, the core structure of levulinic acid can be modified to create diverse molecular scaffolds for the development of new therapeutic agents. The ability to introduce various functionalities through both the carboxyl and keto groups makes it a versatile starting material in drug discovery.

Preparation of Diverse Amide and Ester Derivatives

The high reactivity of the N-hydroxysuccinimide ester allows for the straightforward synthesis of a wide range of amide and ester derivatives. By reacting this compound with various primary and secondary amines, a library of N-substituted 4-oxopentanamides can be readily prepared. Similarly, reaction with alcohols in the presence of a suitable catalyst can yield the corresponding 4-oxopentanoate esters. This versatility makes it a useful tool for generating libraries of compounds for screening in drug discovery and materials science.

Advanced Synthetic Methodologies Employing this compound

Recent advancements in synthetic chemistry have explored the use of this compound in more sophisticated methodologies. One such area is in the development of one-pot, multi-component reactions where the sequential addition of reagents allows for the construction of complex molecules in a single reaction vessel, improving efficiency and reducing waste. ijpsjournal.com For example, a solvent-controllable, two-step, one-pot synthesis has been developed to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates. ijpsjournal.com

Moreover, its application in bioconjugation techniques for immobilizing biomolecules onto surfaces or for creating diagnostic tools is an active area of research. The ability to introduce a ketone handle via the levulinoyl group opens up possibilities for subsequent bioorthogonal ligation reactions, such as oxime or hydrazone formation, which are highly specific and can be performed under physiological conditions.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-Hydroxysuccinimide (NHS)
Levulinic acid
N-levulinoyl amino acid
3-(2,5-dioxopyrrolidin-1-yl)acrylates
N-substituted 4-oxopentanamides

Integration into Cascade Reactions and Multicomponent Transformations.

While direct participation of this compound in cascade reactions is not extensively documented, the reactivity of its levulinic acid (LevA) component is well-established in multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials.

A notable example is the direct use of levulinic acid in the Ugi multicomponent reaction to synthesize polyamides. rsc.orgresearchgate.net This reaction demonstrates the capability of the ketone and carboxylic acid functionalities of the LevA backbone to engage in complex, one-pot transformations. In a typical Ugi reaction involving LevA, a diamine, and a diisocyanide, the ketone of LevA reacts with the amine to form a Schiff base, which is then protonated by the carboxylic acid. The subsequent nucleophilic attack by the isocyanide and intramolecular acyl transfer lead to the formation of a stable α-acylamino amide product. This process highlights the potential for the levulinate moiety within this compound to be integrated into similar multicomponent strategies for the rapid assembly of complex molecular architectures.

The N-succinimidyl ester group, while primarily an activating group for the carboxyl function, can also be envisioned as a trigger or a reactive endpoint in a planned cascade sequence. For instance, after a primary reaction involving the ketone, the NHS ester could be selectively targeted in a subsequent intramolecular or intermolecular amidation step to construct heterocyclic systems or complex conjugates in a single, streamlined process. A bromonium-induced rearrangement has been reported as a cascade event in the synthesis of complex molecules, where an N-succinimidyl ester was utilized in a subsequent step to introduce a glycine (B1666218) residue. acs.org

Table 1: Ugi Multicomponent Polymerization of Levulinic Acid
Component 1Component 2Component 3Reaction TypeResulting PolymerReference
Levulinic AcidDiamine (e.g., Ethylenediamine)Diisocyanide (e.g., 1,6-Diisocyanohexane)Ugi Multicomponent PolymerizationPolyamide rsc.orgrsc.org

Stereoselective Synthesis Applications Involving Derivatives of this compound.

The pyrrolidine-2,5-dione (succinimide) scaffold is a cornerstone in the field of stereoselective synthesis. Chiral derivatives of this heterocyclic system have been extensively developed and utilized as powerful organocatalysts and chiral auxiliaries. unibo.itmdpi.com While this compound is itself achiral, it serves as a readily available precursor for the synthesis of chiral pyrrolidine (B122466) derivatives that can direct the stereochemical outcome of chemical transformations.

The development of chiral pyrrolidine-based organocatalysts, such as those derived from proline, has revolutionized asymmetric synthesis. unibo.itmdpi.com These catalysts are effective in a wide range of enantioselective transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The synthetic strategy often involves modifying the pyrrolidine ring to create a well-defined chiral environment that enables high levels of stereocontrol.

Recent research has focused on the catalytic asymmetric synthesis of enantioenriched pyrrolidine derivatives, including those with specific isotopic labeling, such as α-deuterated compounds. nih.gov These methods employ strategies like 1,3-dipolar cycloaddition reactions involving azomethine ylides, where a chiral ligand on a metal catalyst controls the stereoselectivity. nih.gov This approach allows for the construction of pyrrolidine rings with multiple stereocenters with high precision. The resulting chiral pyrrolidine structures are valuable building blocks for pharmaceuticals and other biologically active molecules. nih.gov

The levulinic acid portion of the molecule also offers opportunities for stereoselective transformations. The ketone functionality can be a handle for asymmetric reduction or derivatization to introduce a new stereocenter, which could then influence subsequent reactions.

Table 2: Applications of Chiral Pyrrolidine Derivatives in Asymmetric Synthesis
Pyrrolidine Derivative TypeApplicationType of StereocontrolAchieved StereoselectivityReference
Chiral ProlinamidesAsymmetric Aldol ReactionOrganocatalysisHigh enantioselectivity unibo.it
Diarylprolinol Silyl EthersAsymmetric Functionalization of AldehydesOrganocatalysisHigh enantioselectivity mdpi.com
N-metallated Azomethine Ylides1,3-Dipolar CycloadditionCatalytic Asymmetric SynthesisExcellent stereoselectivities nih.gov

Applications of 2,5 Dioxopyrrolidin 1 Yl 4 Oxopentanoate in Bioconjugation and Materials Science

Bioconjugation Strategies Leveraging the Reactivity of 2,5-Dioxopyrrolidin-1-yl 4-Oxopentanoate (B1231505)

2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate, also known as succinimidyl 4-oxopentanoate or levulinic acid N-hydroxysuccinimide ester, is a key reagent in the field of bioconjugation. chemscene.comnih.gov Its utility stems from the presence of two distinct functional groups: an N-hydroxysuccinimide (NHS) ester and a ketone. The NHS ester provides a highly efficient means of forming stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-termini of proteins. thermofisher.comtocris.combiotium.comabberior.rocks This amine-reactive nature makes it a valuable tool for attaching a variety of molecules to biomolecules. The ketone group, on the other hand, offers a bioorthogonal handle for subsequent modifications, expanding the possibilities for creating complex bioconjugates.

Covalent Labeling of Biomolecules with Fluorescent Dyes and Reporter Groups

The NHS ester functionality of this compound is widely exploited for the covalent attachment of fluorescent dyes and other reporter groups to biomolecules. This process, often referred to as fluorescent labeling, is crucial for visualizing and tracking biomolecules in a variety of experimental settings, including fluorescence microscopy, flow cytometry, and immunoassays. tocris.comnih.gov

The reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. abberior.rocksresearchgate.net The efficiency of this reaction is pH-dependent, with optimal conditions typically in the range of pH 8.0-9.0 to ensure that the primary amines are deprotonated and thus more nucleophilic. biotium.cominterchim.fr

A variety of fluorescent dyes are commercially available in their NHS ester forms, allowing for their direct conjugation to proteins and other amine-containing biomolecules. ulab360.comyoutube.com Common classes of fluorescent dyes used for this purpose include fluoresceins, rhodamines, cyanines, and Alexa Fluor dyes. ulab360.com Similarly, reporter molecules like biotin (B1667282) can be introduced using their corresponding NHS ester derivatives, enabling subsequent detection with streptavidin conjugates.

The general procedure for labeling a protein with an NHS ester-activated dye, which is applicable to this compound, is outlined below:

Interactive Data Table: General Protocol for Protein Labeling with NHS Esters

StepDescriptionKey Considerations
1. Protein Preparation The protein solution is prepared in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester and should be avoided. Bicarbonate or phosphate (B84403) buffers are commonly used. interchim.fr
2. Dye Preparation The NHS ester of the fluorescent dye is dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution. biotium.comlumiprobe.comNHS esters are moisture-sensitive and can hydrolyze, so it is important to use anhydrous solvents and prepare the dye solution immediately before use.
3. Conjugation Reaction The dye stock solution is added to the protein solution while gently mixing. The reaction is typically incubated for 1-2 hours at room temperature or overnight at 4°C.The molar ratio of dye to protein is a critical parameter that needs to be optimized to achieve the desired degree of labeling without compromising protein function.
4. Quenching (Optional) A quenching reagent, such as Tris or hydroxylamine, can be added to stop the reaction by consuming any unreacted NHS ester.This step can help to prevent non-specific labeling if the reaction is left for an extended period.
5. Purification The labeled protein is separated from the unreacted dye and byproducts using methods such as size-exclusion chromatography (gel filtration) or dialysis. lumiprobe.comThis step is essential to remove any free dye that could interfere with downstream applications.

Creation of Protein-Protein and Protein-Ligand Conjugates for Structural and Functional Studies

The amine-reactive nature of this compound makes it a valuable tool for creating protein-protein and protein-ligand conjugates. thermofisher.comyoutube.comgbiosciences.com These conjugates are instrumental in a wide range of structural and functional studies, including the investigation of protein-protein interactions, the mapping of binding sites, and the development of novel therapeutic and diagnostic agents.

Homobifunctional crosslinkers, which possess two identical reactive groups, can be used to link proteins together. However, this approach can lead to a heterogeneous mixture of products, including intramolecularly crosslinked proteins and large protein aggregates. youtube.com Heterobifunctional crosslinkers, which have two different reactive groups, offer a more controlled approach to conjugation. gbiosciences.com

This compound can be used as a component of a heterobifunctional crosslinking strategy. For example, a protein can first be modified with this compound to introduce a ketone group. This ketone-modified protein can then be reacted with a second protein or a ligand that has been functionalized with a hydrazide or an aminooxy group to form a stable hydrazone or oxime linkage, respectively. This two-step process allows for more precise control over the conjugation reaction and can lead to the formation of more homogeneous conjugates.

The creation of these conjugates allows researchers to probe the structure and function of proteins in novel ways. For instance, by crosslinking two interacting proteins, it is possible to identify the specific amino acid residues that are involved in the interaction. Furthermore, the conjugation of a small molecule ligand to a protein can be used to study the ligand's binding site and to develop targeted drug delivery systems.

Advanced Linker Chemistry in the Design of Bioconjugates

The versatility of this compound extends beyond simple bioconjugation. Its ketone handle serves as a platform for the development of more sophisticated linkers with tailored properties, which is particularly relevant in the design of advanced bioconjugates for therapeutic and diagnostic applications. nih.govnih.gov

Development of Bioorthogonal Ligands (e.g., Tetrazine Functionalization)

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. google.comnih.govgoogle.comresearchgate.net The inverse electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne is a prominent example of a bioorthogonal reaction that has gained widespread use in chemical biology. broadpharm.comaxispharm.combroadpharm.com

This compound can be used to introduce a tetrazine moiety onto a biomolecule. This is typically achieved by first reacting the biomolecule with this compound to install a ketone group. The ketone is then reacted with a tetrazine-containing hydrazide or aminooxy compound to form a tetrazine-functionalized biomolecule. This biomolecule can then be used in bioorthogonal labeling experiments, for example, to track its localization and dynamics in living cells.

The use of tetrazine-functionalized bioconjugates has several advantages, including the high reaction rates and specificity of the tetrazine ligation, which allows for rapid and efficient labeling even at low concentrations. broadpharm.com

Engineering Tunable Linker Stability and Controlled Release Mechanisms

The stability of the linker connecting a therapeutic agent to its delivery vehicle is a critical factor in the design of targeted therapies. acs.orgacs.orgacs.orgcam.ac.uk The linker must be stable enough to prevent premature release of the drug in circulation, which could lead to off-target toxicity. nih.gov However, it must also be designed to release the drug at the target site to exert its therapeutic effect. biosyn.com

The ketone group of the levulinic acid moiety in this compound can be exploited to create linkers with tunable stability and controlled release mechanisms. For example, acid-cleavable linkers can be designed by incorporating a hydrazone linkage, which is stable at physiological pH but is hydrolyzed under the acidic conditions found in endosomes and lysosomes. acs.orgcam.ac.ukrsc.orgnih.gov This strategy allows for the targeted release of a drug inside the cell after the bioconjugate has been internalized.

Furthermore, other cleavable moieties can be incorporated into the linker structure, such as disulfide bonds that are cleaved in the reducing environment of the cytoplasm, or peptide sequences that are substrates for specific proteases that are overexpressed in tumor cells. The ability to engineer linkers with different cleavage mechanisms provides a powerful tool for controlling the release of therapeutic agents in a spatially and temporally controlled manner. nih.govrsc.org

Research into Antibody-Drug Conjugates (ADCs) Utilizing this compound Derivatives

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. creative-biolabs.comresearchgate.netdigitellinc.comdrugtargetreview.com The linker that connects the antibody to the drug plays a crucial role in the efficacy and safety of the ADC. nih.gov

Derivatives of this compound are being explored in the development of ADCs. The NHS ester allows for the initial conjugation to the antibody, while the ketone group provides a versatile handle for the attachment of the drug through a variety of linker chemistries. This modular approach allows for the systematic variation of the linker and drug components to optimize the properties of the ADC.

Interactive Data Table: Key Components of Antibody-Drug Conjugates

ComponentFunctionExamples
Monoclonal Antibody Provides specificity for a tumor-associated antigen.Trastuzumab (targets HER2), Brentuximab (targets CD30)
Linker Connects the antibody to the cytotoxic drug and controls its release.Cleavable (e.g., hydrazone, disulfide, peptide), Non-cleavable
Cytotoxic Drug (Payload) Kills the target cancer cell.Auristatins, Maytansinoids, Calicheamicins

The use of this compound derivatives in ADC research allows for the incorporation of advanced linker technologies, such as those with tunable stability and controlled release mechanisms, which can lead to the development of more effective and safer cancer therapies.

Surface Functionalization and Biointerface Engineering

The ability to modify and control the properties of surfaces at the molecular level is crucial for a wide range of biomedical and biotechnological applications. This compound serves as a key reagent in this domain, enabling the stable attachment of biomolecules and the creation of functional biointerfaces.

Covalent Immobilization of Biomolecules onto Solid Supports

The NHS ester moiety of this compound is highly reactive towards primary amine groups (-NH2) found on the side chains of lysine residues and the N-terminus of proteins and peptides. This reactivity is exploited to covalently immobilize these biomolecules onto solid supports that have been pre-functionalized with amine groups. The reaction proceeds under mild aqueous conditions, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This method provides a robust and stable way to tether proteins to a surface, which is essential for applications requiring long-term stability, such as in medical sensors and implants. acs.org

The general scheme for this immobilization involves first treating a solid support (e.g., silica (B1680970), gold, or a polymer) to introduce amine functionalities on its surface. Subsequently, the amine-functionalized surface is treated with a solution of this compound. The NHS ester reacts with the surface amines, leaving the ketone group exposed and available for further reactions. Finally, a biomolecule with a primary amine is introduced, which then reacts with the immobilized NHS ester, resulting in its covalent attachment to the surface.

Fabrication of Biochips, Microarrays, and Biosensors via Surface Derivatization

Biochips and microarrays are powerful tools for high-throughput analysis in genomics and proteomics, enabling the simultaneous study of thousands of biological interactions. fastercapital.com The performance of these devices is critically dependent on the effective immobilization of probe molecules (e.g., DNA, proteins, antibodies) onto the chip surface. This compound is utilized to create activated surfaces that can readily bind these biological probes.

For instance, a glass or silicon substrate can be functionalized with an aminosilane (B1250345) to introduce primary amine groups. These surfaces are then activated with this compound, creating an NHS-ester-terminated surface. Amine-modified oligonucleotides or proteins can then be spotted onto this activated surface, leading to their covalent attachment. This method ensures a stable and oriented immobilization of the probes, which is crucial for the sensitivity and specificity of the assay. nih.gov

In the context of biosensors, this compound can be used to functionalize the transducer surface (e.g., a gold electrode or an optical waveguide). mdpi.com The immobilized biomolecule can then specifically interact with its target analyte, generating a detectable signal. The stability of the covalent linkage provided by the NHS ester chemistry is paramount for the reusability and long-term performance of the biosensor.

Table 1: Applications in Biochip and Biosensor Fabrication
ApplicationSubstrateSurface Functionalization StepsImmobilized BiomoleculeKey Advantage
DNA MicroarrayGlass slide1. Aminosilanization 2. Activation with this compoundAmine-modified oligonucleotidesHigh-density and stable probe immobilization
Protein MicroarrayPolymer-coated glass1. Introduction of amine groups 2. Activation with this compoundAntibodies, AntigensOriented and functional protein attachment
Electrochemical BiosensorGold electrode1. Thiol self-assembled monolayer with terminal amines 2. Activation with this compoundEnzymes, AptamersRobust and reusable sensor surface

Modification of Polymeric and Nanomaterial Surfaces for Biomedical Applications

The surfaces of polymeric materials and nanomaterials often require modification to enhance their biocompatibility and to introduce specific functionalities for biomedical applications such as drug delivery and tissue engineering. nih.gov this compound is a valuable tool for this purpose.

Polymeric scaffolds used in tissue engineering can be surface-modified to promote cell adhesion and proliferation. For example, a polymer with surface carboxyl groups can be activated with NHS and a carbodiimide (B86325), followed by reaction with an amine-containing molecule. Alternatively, polymers with inherent or introduced amine groups can be directly reacted with this compound to create a reactive surface for the subsequent attachment of cell-adhesive peptides or growth factors.

In the realm of nanomaterials, nanoparticles can be functionalized to improve their stability in biological media and to target specific cells or tissues. nih.gov For instance, amine-functionalized nanoparticles can be reacted with this compound, which then allows for the conjugation of targeting ligands such as antibodies or peptides. This surface modification can enhance the therapeutic efficacy and reduce the off-target effects of nanomedicines.

Applications in Polymer Science and Functional Materials Development

The unique bifunctional nature of this compound also lends itself to applications in polymer synthesis and the creation of advanced functional materials.

Preparation of Reactive Polymers and Advanced Functional Materials

This compound can be used to synthesize monomers that can then be polymerized to create reactive polymers. For example, a monomer containing a primary amine can be reacted with this compound to yield a new monomer that has a polymerizable group (e.g., a vinyl or acrylic group) and a pendant NHS ester. The polymerization of such monomers leads to the formation of a polymer backbone with reactive NHS ester side chains.

These reactive polymers serve as versatile platforms for the creation of a wide array of functional materials. They can be reacted with various amine-containing molecules, including biomolecules, fluorescent dyes, or drugs, to create functionalized polymers with tailored properties. For instance, reacting such a polymer with an amine-terminated polyethylene (B3416737) glycol (PEG) chain can yield a graft copolymer with improved water solubility and biocompatibility.

Strategies for Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for introducing functionality into polymers after they have been synthesized. This approach allows for the creation of a diverse library of functional polymers from a common precursor polymer. This compound can be employed in post-polymerization modification schemes.

A common strategy involves the synthesis of a copolymer containing monomers with protected functional groups that can be deprotected after polymerization to reveal primary amines. These amine-functionalized polymers can then be reacted with this compound to introduce NHS ester groups along the polymer chain. These activated polymers are then ready for subsequent modification with a variety of amine-containing molecules. This method offers a high degree of control over the type and density of the introduced functionality.

Table 2: Post-Polymerization Modification Strategy
StepDescriptionReactantsProduct
1. Polymer SynthesisCopolymerization of a primary monomer with a monomer containing a protected amine group.e.g., Acrylamide and N-(tert-butoxycarbonyl)acrylamideCopolymer with protected amine side chains
2. DeprotectionRemoval of the protecting group to expose the primary amine.e.g., Trifluoroacetic acidCopolymer with primary amine side chains
3. ActivationReaction of the amine-functionalized polymer with this compound.Amine-functionalized polymer, this compoundPolymer with NHS ester side chains
4. FunctionalizationReaction of the activated polymer with an amine-containing molecule of interest.Activated polymer, R-NH2 (e.g., peptide, drug, dye)Functionalized polymer

This compound is a highly valuable and versatile chemical tool with significant applications in bioconjugation and materials science. Its heterobifunctional nature, combining a stable yet reactive NHS ester with an orthogonal ketone group, enables a wide range of chemical modifications. From the covalent immobilization of biomolecules on surfaces for the development of advanced biochips and biosensors to the synthesis and post-polymerization modification of functional polymers, this compound provides a robust and efficient means to create complex and functional materials for a variety of scientific and technological applications. The continued exploration of its reactivity and applications is likely to lead to further innovations in biomedical engineering, diagnostics, and materials science.

Analytical and Characterization Methodologies for 2,5 Dioxopyrrolidin 1 Yl 4 Oxopentanoate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the primary structural elucidation and confirmation of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate (B1231505). These techniques provide definitive information on the compound's chemical framework and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, allowing for the verification of both the 4-oxopentanoate (levulinic acid) moiety and the N-hydroxysuccinimide (NHS) group.

In the ¹H NMR spectrum, characteristic signals are expected for each part of the molecule. The succinimide (B58015) group typically displays a singlet corresponding to the four equivalent protons of its two methylene (B1212753) groups. The 4-oxopentanoate portion gives rise to three distinct signals: a singlet for the terminal methyl protons adjacent to the ketone, and two triplets for the two methylene groups in the chain. Integration of these signals allows for a quantitative assessment of the protons, confirming the structure. The purity of the sample can also be assessed by identifying any extraneous peaks that would indicate the presence of starting materials, such as levulinic acid, or hydrolysis byproducts. researchgate.netchemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. Key signals include those for the ketone and ester carbonyl carbons, the two carbonyl carbons of the succinimide ring, the methylene carbons of both the succinimide and pentanoate moieties, and the terminal methyl carbon. The chemical shifts of these carbons are highly indicative of their chemical environment and confirm the connectivity of the ester.

Interactive Table 1: Expected ¹H NMR Signals for this compound
ProtonsExpected Chemical Shift (ppm) RangeExpected Multiplicity
Succinimide CH₂ (4H)~2.8-2.9Singlet (s)
Pentanoate CH₂ (next to ester C=O)~2.9-3.0Triplet (t)
Pentanoate CH₂ (next to ketone C=O)~2.7-2.8Triplet (t)
Terminal CH₃~2.2Singlet (s)

Mass Spectrometry (MS) for Elucidation of Conjugates and Reaction Products

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for characterizing the products of its conjugation reactions. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion can be readily observed, typically as the protonated molecule [M+H]⁺, which would have an expected m/z value corresponding to the compound's molecular formula, C₉H₁₁NO₅ (MW: 213.19 g/mol ). nih.govchemscene.com

When this NHS ester is used to modify other molecules, such as proteins or peptides, MS is crucial for confirming the successful conjugation. The mass of the target molecule will increase by the mass of the 4-oxopentanoyl moiety (115.07 Da) following the displacement of the NHS group (115.09 Da). High-resolution mass spectrometry can confirm this mass shift with high accuracy.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to sequence modified peptides, pinpointing the exact site of modification (e.g., a specific lysine (B10760008) residue). Fragmentation analysis in MS/MS would show characteristic cleavage patterns, such as the neutral loss of the N-hydroxysuccinimide group or fragmentation within the pentanoate chain, providing definitive structural evidence of the conjugate. libretexts.org

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for quantifying reaction components, thereby enabling robust quality control and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the standard method for assessing the purity of NHS esters like this compound. The method separates compounds based on their hydrophobicity.

A typical RP-HPLC setup involves a C18 stationary phase and a mobile phase gradient of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA). The NHS ester, being relatively nonpolar, will be retained on the column and elute as a sharp peak. Potential impurities, such as the more polar levulinic acid (a hydrolysis product) or unreacted starting materials, will have different retention times, allowing for their separation and quantification. By integrating the peak areas from the resulting chromatogram, the purity of the NHS ester can be accurately determined. This method is also used to monitor the stability of the compound over time.

Hydrophilic Interaction Chromatography (HILIC) for Quantification of N-Hydroxysuccinimide Byproducts

While RP-HPLC is excellent for analyzing the NHS ester itself, Hydrophilic Interaction Chromatography (HILIC) is a specialized and robust method for quantifying the highly polar byproduct of the conjugation reaction: N-hydroxysuccinimide (NHS). The quantification of released NHS serves as a direct measure of the extent of the reaction.

This HILIC method is advantageous because it focuses on the constant, water-soluble byproduct (NHS) rather than the structurally variable and often more complex conjugate product. This universality means the same analytical method can be used to monitor any reaction involving an NHS ester, without needing to re-optimize for different conjugates. The method typically uses a silica-based HILIC column with a mobile phase high in organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer (e.g., ammonium (B1175870) acetate). Under these conditions, the polar NHS is well-retained and separated from other components. Detection is commonly performed using UV absorbance at 220 nm or 260 nm.

Interactive Table 2: Typical HILIC Conditions for NHS Quantification
ParameterConditionReference
Column Silica-based HILIC (e.g., Thermo Syncronis HILIC, 150 mm x 3 mm, 3 µm) hmdb.ca
Mobile Phase 90% Acetonitrile / 10% 10 mM Ammonium Acetate (pH 7.5) hmdb.ca
Flow Rate 0.4 mL/min hmdb.ca
Column Temperature 30 °C hmdb.ca
Injection Volume 1 µL hmdb.ca
Detection UV at 220 nm and 260 nm hmdb.ca
Retention Time (NHS) ~5.3 min hmdb.ca

Assessment of Reaction Efficiency and Yield Optimization

The analytical methods described above are integrated to effectively assess reaction efficiency and guide the optimization of conjugation protocols. The goal is to maximize the formation of the desired product while minimizing side reactions, such as hydrolysis of the NHS ester.

Reaction efficiency can be monitored over time by taking aliquots from the reaction mixture and analyzing them by both RP-HPLC and HILIC.

RP-HPLC tracks the consumption of the starting material, this compound.

HILIC tracks the formation of the NHS byproduct. The amount of NHS produced should be stoichiometric to the amount of conjugate formed.

By correlating these data, a complete picture of the reaction kinetics is obtained. This allows researchers to optimize various reaction parameters to maximize yield. Key parameters that can be adjusted include:

pH: NHS ester coupling is highly pH-dependent, with optimal rates typically between pH 8 and 9.

Reactant Concentrations: Varying the molar ratio of the NHS ester to the amine-containing substrate can drive the reaction to completion.

Solvent: The presence of organic co-solvents like DMSO can be necessary to solubilize reagents.

Reaction Time and Temperature: Kinetic monitoring helps determine the optimal time to achieve maximum yield before significant hydrolysis occurs.

This systematic approach, underpinned by robust analytical methodologies, ensures the efficient and reproducible synthesis of well-characterized conjugates using this compound.

Analysis of Stereochemical Purity (e.g., Diastereomer Distinction by ¹H NMR)

The determination of stereochemical purity is a critical aspect of chemical analysis, particularly for compounds that can exist as stereoisomers. For derivatives of this compound that contain one or more chiral centers, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton NMR (¹H NMR), is a powerful technique for distinguishing between diastereomers and quantifying their relative abundance.

Diastereomers are stereoisomers that are not mirror images of each other and, as a result, have different physical and chemical properties. This difference in properties extends to their NMR spectra. In an achiral solvent, enantiomers will have identical NMR spectra. However, diastereomers will typically exhibit distinct NMR spectra, allowing for their individual identification and quantification.

The underlying principle for the distinction of diastereomers by ¹H NMR lies in the fact that the nuclei in each diastereomer are in chemically non-equivalent environments. This non-equivalence arises from the different three-dimensional arrangement of atoms, which leads to variations in the local magnetic fields experienced by the protons. Consequently, corresponding protons in two diastereomers will have different chemical shifts (δ) and/or coupling constants (J).

For instance, the reaction of a chiral carboxylic acid with a chiral amine, such as (R)- or (S)-1-phenylethylamine, would produce diastereomeric amides. The protons in these diastereomers, particularly those close to the chiral centers, will experience different magnetic environments and thus resonate at different frequencies in the ¹H NMR spectrum.

A clear illustration of this is the analysis of the diastereomers of 2-phenyl-N-(1-phenylethyl)acetamide. semanticscholar.org The differences in the chemical shifts of the protons in the (R)- and (S)-configured products demonstrate how ¹H NMR can be used to differentiate them. The most significant differences in chemical shifts are often observed for the protons closest to the newly formed stereocenter.

The following interactive data table provides ¹H NMR data for a pair of diastereomeric amides, showcasing the differences in their chemical shifts.

DiastereomerProtonChemical Shift (δ, ppm)
(R)-2-Phenyl-N-(1-phenylethyl)acetamideAromatic (m, 10H)7.48 – 7.04
NH (s, 1H)5.62
CH (p, J = 7.1 Hz, 1H)5.14
CH₂ (s, 2H)3.61
CH₃ (dd, J = 6.9, 0.6 Hz, 3H)1.42
(S)-2-Phenyl-N-(1-phenylethyl)acetamideAromatic (m, 10H)7.48 – 7.18
NH (s, 1H)5.67
CH (p, J = 7.1 Hz, 1H)5.15
CH₂ (s, 2H)3.60
CH₃ (d, J = 6.9 Hz, 3H)1.42

Data sourced from a representative study on diastereomeric amides. semanticscholar.org

In this example, subtle but measurable differences can be observed in the chemical shifts of the NH and CH₂ protons of the two diastereomers. By integrating the distinct signals corresponding to each diastereomer, the diastereomeric ratio and thus the stereochemical purity of the sample can be accurately determined. This analytical approach is a fundamental tool in stereoselective synthesis and the characterization of chiral molecules.

Future Research Directions and Emerging Applications of 2,5 Dioxopyrrolidin 1 Yl 4 Oxopentanoate

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

Current synthetic routes to 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate (B1231505) typically involve the coupling of levulinic acid and N-hydroxysuccinimide. Traditional methods often rely on carbodiimide (B86325) coupling agents, which can be allergenic and lead to the formation of urea (B33335) byproducts that complicate purification. researchgate.net Future research will likely focus on developing more efficient and sustainable synthetic pathways that align with the principles of green chemistry.

Key areas of investigation include:

Sustainable Feedstocks: Exploring the production of the levulinic acid precursor from renewable biomass sources, such as sugars and lignocellulosic materials, is a critical step towards a more sustainable synthesis. rsc.orgmdpi.comresearchgate.netrsc.org

Greener Coupling Reagents: The development and application of novel, non-carbodiimide coupling agents that are less toxic and produce easily removable byproducts are highly desirable. organic-chemistry.orgnih.govacs.org For instance, methods using triphenylphosphine (B44618) and iodine have shown promise for creating active esters without the drawbacks of carbodiimides. organic-chemistry.orgnih.gov

Catalytic Approaches: Investigating organocatalysts or enzymatic catalysts for the esterification reaction could significantly enhance the sustainability of the process by reducing waste and avoiding harsh reaction conditions. acs.org

Process Intensification: The use of technologies like microwave-assisted synthesis could dramatically reduce reaction times and energy consumption, leading to more efficient and economical production. acs.org

Table 1: Comparison of Synthetic Strategies for NHS Esters.
Synthetic StrategyAdvantagesChallenges/DisadvantagesFuture Research Focus
Carbodiimide Coupling (e.g., DCC, EDC)Well-established, versatile.Allergenic potential, urea byproduct formation complicates purification. researchgate.netReplacement with greener alternatives.
Iodine/TriphenylphosphineAvoids carbodiimides, simple, cost-effective, room temperature reaction. organic-chemistry.orgnih.govStoichiometric use of reagents.Development of catalytic versions.
Microwave-Assisted SynthesisReduced reaction times, increased efficiency. acs.orgScalability and specialized equipment.Optimization for large-scale, continuous flow production.
Enzymatic CatalysisHigh specificity, mild reaction conditions, environmentally benign.Enzyme stability, cost, and activity in non-aqueous media.Enzyme engineering for enhanced performance and broader substrate scope.

Expansion of Chemoselective Conjugation Methodologies for Complex Systems

The dual reactivity of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate is its most powerful feature, enabling the sequential or orthogonal conjugation of different molecules. The NHS ester reacts with primary amines, while the ketone forms stable hydrazone or oxime linkages with hydrazides and aminooxy compounds, respectively. nih.gov Future research will aim to leverage this for increasingly complex biological systems.

A significant challenge is ensuring high chemoselectivity, as NHS esters can exhibit side reactions with other nucleophilic amino acids like serine, threonine, and tyrosine, especially in complex proteomic samples. nih.govresearchgate.netbiorxiv.org Research will focus on:

Orthogonal Labeling: Developing robust protocols for the simultaneous and mutually exclusive labeling of multiple biomolecules in a single pot by fine-tuning the steric and electronic properties of the reactants. nih.gov

Kinetic Control: Optimizing reaction conditions, such as pH and catalysts, to control the kinetics of the NHS ester and ketone reactions independently, thereby enhancing selectivity for the intended targets. poly-an.de

Site-Specific Labeling: Innovating strategies to direct the conjugation to specific sites on a protein, for instance, by converting the NHS ester to a more selective thioester that can react with an N-terminal cysteine. researchgate.netnih.gov This would minimize heterogeneous labeling that can compromise protein function. nih.gov

Innovative Applications in Advanced Biomaterials and Nanotechnology

The ability to act as a molecular bridge makes this compound an ideal candidate for the design and functionalization of advanced biomaterials and nanoparticles. nih.govucl.ac.ukonecentralpress.commdpi.com

Emerging applications are expected in:

Functionalized Hydrogels: The compound can be used to crosslink polymer chains to form hydrogels or to tether bioactive molecules within the hydrogel matrix. nih.gov The NHS ester can anchor the linker to an amine-containing polymer backbone, leaving the ketone moiety available for the subsequent attachment of drugs, peptides, or growth factors. This allows for the creation of smart biomaterials that can release their payload in response to specific stimuli (e.g., a change in pH that cleaves the hydrazone bond).

Surface Modification: It can be used to functionalize surfaces of materials like silica (B1680970) or gold nanoparticles. poly-an.denih.govacs.orgjku.at The NHS ester can form a covalent bond with an amine-functionalized surface, presenting the ketone group for further modification. This is crucial for developing targeted drug delivery systems, biosensors, and diagnostic tools.

Nanoparticle Engineering: This linker is pivotal in constructing multifunctional nanoparticles where different functionalities (e.g., targeting ligands and therapeutic agents) can be precisely attached to the nanoparticle surface. nih.govonecentralpress.comnih.gov

Integration into Multimodal Imaging and Therapeutic Systems

Theranostics, the integration of diagnostics and therapy, represents a paradigm shift in personalized medicine. ntno.orgnih.govresearchgate.net The heterobifunctional nature of this compound is perfectly suited for building complex theranostic agents. nih.govunm.edu

Future research will focus on creating sophisticated systems where:

One end of the linker (e.g., the NHS ester) attaches to a targeting moiety, such as an antibody or peptide, that directs the construct to a specific disease site (e.g., a tumor). nih.govunm.edu

The other end (the ketone) is used to conjugate both a therapeutic agent (like a chemotherapy drug) and an imaging agent (such as a fluorescent dye or a chelator for a PET or MRI probe). nih.govcatalysisfinechemistry.comnih.gov

This approach allows for the real-time monitoring of drug delivery and accumulation at the target site, providing invaluable information on therapeutic efficacy. The development of modular synthesis strategies will be key to efficiently assembling these complex, multifunctional probes. nih.gov

Computational Studies and Mechanistic Modeling of Reactivity

To fully harness the potential of this compound, a deep understanding of its reaction mechanisms is essential. Computational chemistry and mechanistic modeling offer powerful tools to predict and rationalize its reactivity.

Future computational studies are expected to:

Model Reaction Kinetics: Use methods like Density Functional Theory (DFT) to model the transition states of both the aminolysis of the NHS ester and the formation of the hydrazone/oxime bond. ljmu.ac.ukrsc.orgacs.org This can help elucidate the factors that govern reaction rates and selectivity.

Predict Stability: Simulate the hydrolysis of the NHS ester and the hydrazone linkage under various physiological conditions (e.g., different pH values). nih.govacs.orgacs.org This is crucial for designing linkers that are stable in circulation but cleavable at the target site.

Investigate Side Reactions: Model the potential for unwanted side reactions of the NHS ester with other nucleophiles to devise strategies to minimize their occurrence. nih.gov

Guide Rational Design: The insights gained from computational studies will inform the rational design of next-generation linkers with optimized reactivity, stability, and selectivity for specific applications. ljmu.ac.ukrsc.org

Table 2: Key Computational Parameters for Mechanistic Studies.
Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Modeling transition states of aminolysis and hydrazone formation. acs.orgReaction energy barriers, rate constants, and influence of catalysts. ljmu.ac.uk
Molecular Dynamics (MD) SimulationsSimulating the linker's behavior in aqueous biological environments.Conformational flexibility, solvent accessibility of reactive sites, and stability.
Continuum Solvation Models (e.g., CPCM)Accounting for solvent effects on reaction energetics. acs.orgMore accurate prediction of reaction kinetics and stability in solution.

Q & A

Q. What are the standard synthetic routes for 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate, and how is its purity validated?

The compound is typically synthesized via activation of the carboxyl group in 4-oxopentanoic acid using N-hydroxysuccinimide (NHS) in the presence of carbodiimide coupling agents (e.g., DCC or EDC). This forms a stable NHS ester, enabling efficient conjugation with amines under mild conditions . Purity validation involves reverse-phase HPLC (≥95% purity) and characterization by 1H^1H-NMR and 13C^{13}C-NMR to confirm the absence of unreacted starting materials or hydrolyzed byproducts. Mass spectrometry (MS) is used to verify the molecular ion peak (C9_9H11_{11}NO6_6, theoretical MW: 229.19 g/mol) .

Q. How is this compound utilized in bioconjugation chemistry?

This compound serves as an amine-reactive linker due to its NHS ester group, which reacts selectively with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides). Applications include:

  • Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic payloads to antibodies via lysine residues .
  • Proteomics: Immobilization of proteins on solid supports for affinity studies . Reaction optimization requires pH 7–9 buffers and avoidance of aqueous environments to prevent premature hydrolysis .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis of the NHS ester during synthesis or storage?

Hydrolysis is a major challenge due to the ester’s sensitivity to moisture. Strategies include:

  • Controlled Reaction Conditions: Use anhydrous solvents (e.g., DMF, DMSO) and inert atmospheres (N2_2 or Ar) during synthesis .
  • Storage: Lyophilization and storage at -20°C in desiccated environments.
  • Stabilization Additives: Co-solvents like trehalose or sucrose reduce water activity in formulations . Monitoring hydrolysis via 1H^1H-NMR (disappearance of the succinimide proton at δ 2.8 ppm) ensures batch consistency .

Q. What analytical methods resolve contradictions in purity assays for this compound?

Discrepancies between HPLC and NMR purity data often arise from residual solvents or non-UV-active impurities. A tiered approach is recommended:

  • HPLC-DAD/ELSD: Detects UV-active and non-chromophoric impurities.
  • Quantitative 1H^1H-NMR (qNMR): Integrates proton signals against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) .
  • LC-MS: Identifies low-abundance impurities via high-resolution mass fragmentation .

Q. How does the compound’s stability vary in biological matrices, and how can this be modeled experimentally?

The NHS ester’s half-life in serum or plasma is typically <1 hour due to hydrolysis. To assess stability:

  • In Vitro Models: Incubate the compound in PBS (pH 7.4) or human serum at 37°C, sampling at intervals for LC-MS analysis .
  • Kinetic Studies: Fit hydrolysis data to a first-order decay model to calculate degradation rates.
  • Stabilization: Co-administer with protease inhibitors (e.g., PMSF) or use micellar encapsulation to prolong activity .

Q. What strategies address low conjugation efficiency in complex biological systems?

Competing nucleophiles (e.g., thiols) and steric hindrance can reduce efficiency. Solutions include:

  • pH Optimization: Higher pH (8.5–9.0) enhances amine reactivity while minimizing thiol interference.
  • Site-Specific Conjugation: Use engineered proteins with surface-exposed lysine or non-natural amino acids .
  • Competitive Assays: Pre-treat samples with iodoacetamide to block cysteine residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.